molecular formula C11H19NO3 B2545878 tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate CAS No. 2137062-68-9

tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate

Cat. No. B2545878
M. Wt: 213.277
InChI Key: RKFTWIYJNPMOPF-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butyl carboxylate derivatives is a multi-step process that often involves selective cyclization, lithiation, and substitution reactions. For instance, the synthesis of 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives is achieved through a highly selective cyclization controlled by lithium coordination and steric hindrance . Similarly, lithiated tert-butyl cyclopropanecarboxylates react with various electrophiles to yield α-substituted esters . Chiral auxiliaries such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate are synthesized from L-alanine and used in dipeptide synthesis .

Molecular Structure Analysis

X-ray diffraction studies are commonly used to confirm the molecular structure of tert-butyl carboxylate derivatives. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized by X-ray diffraction, revealing its crystalline structure in the triclinic space group . The molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was also determined using X-ray crystallography, showing typical bond lengths and angles for a piperazine-carboxylate .

Chemical Reactions Analysis

Tert-butyl carboxylate derivatives undergo various chemical reactions, including nucleophilic substitution, acylation, and reduction. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is synthesized through acylation and nucleophilic substitution . The compound tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate derivatives are influenced by their molecular structure. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate affects its solubility and reactivity . The thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provide insights into the stability and reactivity of these compounds .

Scientific Research Applications

Synthesis and Chiral Auxiliary Applications

The compound tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate has not been directly mentioned in the literature. However, closely related compounds have been extensively studied for their applications in organic synthesis, particularly as chiral auxiliaries and building blocks in peptide synthesis. For instance, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared from L-alanine, demonstrating their utility as auxiliaries in dipeptide synthesis. These compounds have shown significant effectiveness in producing enantiomerically pure acids and dipeptides, highlighting their potential utility in the synthesis of complex organic molecules with high enantiomeric ratios. Such chiral auxiliaries are invaluable in asymmetric synthesis, offering pathways to enantiomerically pure compounds which are crucial in pharmaceutical development (Studer, Hintermann, & Seebach, 1995).

Electromechanical Properties

Research has also explored the electromechanical properties of related compounds, such as those containing pendent tert-butyl groups. For example, visible and near-infrared electrochromic aramids with main-chain triphenylamine and pendent 3,6-bis(tert-butyl)carbazole units have been prepared, demonstrating their solubility, thermal stability, and reversible electrochemical oxidation. These properties make them suitable for applications in flexible and strong films, potentially useful in electronic displays and other applications requiring materials with specific electrochromic behaviors (Hsiao, Wang, & Liao, 2014).

Nucleophilic Substitutions and Radical Reactions

Another aspect of research involves the versatility of tert-butyl phenylazocarboxylates in organic synthesis. These compounds serve as building blocks for synthetic organic chemistry, facilitating nucleophilic substitutions and radical reactions. The ability to undergo modifications through these reactions highlights their adaptability and usefulness in creating a variety of functionalized organic compounds (Jasch, Höfling, & Heinrich, 2012).

Fluorescent Sensing and Binding Affinity Studies

Furthermore, derivatives of tert-butyl compounds have been employed in the development of fluorescent sensors and in binding affinity studies. O-tert-Butyltyrosine, for example, has been used as an NMR tag for high-molecular-weight systems and for measuring submicromolar ligand binding affinities. This demonstrates the potential of tert-butyl derivatives in bioanalytical applications, providing tools for studying protein-ligand interactions and for developing sensors (Chen et al., 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Tert-butyl compounds can be flammable and may cause eye irritation . Proper handling and storage are essential to ensure safety .

properties

IUPAC Name

tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFTWIYJNPMOPF-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.